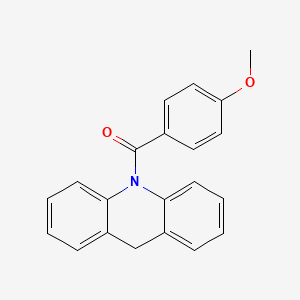
1-Phenylheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylheptan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone with a phenyl group attached to the second carbon of a heptane chain. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
1-Phenylheptan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+C7H15COClAlCl3C6H5COC7H15+HCl
In industrial settings, this compound can be produced through the catalytic hydrogenation of 1-phenyl-2-heptene. This method involves the use of a palladium catalyst under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
1-Phenylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenylheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 1-phenylheptan-2-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
1-Phenylheptan-2-one can be compared with similar compounds such as 1-Phenylpropan-2-one and 1-Phenylbutan-2-one. These compounds share a similar structure but differ in the length of the alkyl chain. The unique properties of this compound, such as its higher molecular weight and distinct aromatic characteristics, make it suitable for specific applications where other compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylpropan-2-one
- 1-Phenylbutan-2-one
- 1-Phenylpentan-2-one
Eigenschaften
CAS-Nummer |
6683-94-9 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-phenylheptan-2-one |
InChI |
InChI=1S/C13H18O/c1-2-3-5-10-13(14)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 |
InChI-Schlüssel |
TVCMOCBSBAVAJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)

![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)


